molecular formula C10H10BrN3 B1524208 4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine CAS No. 1260877-71-1

4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B1524208
CAS No.: 1260877-71-1
M. Wt: 252.11 g/mol
InChI Key: DOZKKAVTMGSUBN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine is a chemical compound characterized by a bromophenyl group attached to an imidazole ring, which is further substituted with a methyl group and an amine group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenylamine and 1-methylimidazole.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the bromine atom in 4-bromophenylamine is replaced by the imidazole ring. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed:

  • Oxidation: Bromophenol derivatives

  • Reduction: Reduced imidazole derivatives

  • Substitution: Various substituted imidazoles

Mechanism of Action

Scientific Research Applications

4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 4-Bromophenol: A compound with a similar bromophenyl group but lacking the imidazole ring.

  • 1-Methylimidazole: A simpler imidazole derivative without the bromophenyl group.

  • 4-Bromobiphenyl: A biphenyl derivative with a bromine atom on the benzene ring.

Uniqueness: 4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine is unique due to its combination of the bromophenyl group and the imidazole ring, which provides distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(4-bromophenyl)-1-methylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-6-9(13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKKAVTMGSUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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